1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione
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Overview
Description
1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is a heterocyclic compound belonging to the imidazole family. This compound is characterized by its unique structure, which includes an imidazole ring substituted with isobutyl and phenyl groups, and a thione moiety. The presence of the thione group imparts distinct chemical properties, making it a subject of interest in various fields of research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which is a classical approach for the formation of imidazole derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
Scientific Research Applications
1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological pathways, contributing to the compound’s therapeutic effects .
Comparison with Similar Compounds
1-Methyl-2-imidazolethiol: Known for its antithyroid activity.
Imidazole-2-thione derivatives: Exhibit a range of biological activities, including antimicrobial and antifungal properties.
Uniqueness: 1-Isobutyl-5-phenyl-1,3-dihydro-2H-imidazole-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isobutyl and phenyl groups enhances its lipophilicity and potential for interaction with biological membranes, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2-methylpropyl)-4-phenyl-1H-imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2S/c1-10(2)9-15-12(8-14-13(15)16)11-6-4-3-5-7-11/h3-8,10H,9H2,1-2H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWQPEXSBNCAOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=CNC1=S)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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